Home > Products > Screening Compounds P21046 > 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one - 892777-36-5

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Catalog Number: EVT-3545912
CAS Number: 892777-36-5
Molecular Formula: C23H24ClFN2O4S
Molecular Weight: 479 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(tert-butyl)-3-(2-fluoro-5-methylpyridin-4-yl)-2-methyl-1H-indol-7-yl)methanesulfonamide (LLY-2707)

Compound Description: LLY-2707 is a novel, potent, and selective glucocorticoid receptor antagonist (GRA) []. Research indicates LLY-2707 can reduce atypical antipsychotic-induced weight gain and hyperglycemia in rats []. It demonstrates central nervous system activity by suppressing amphetamine-induced locomotor activity and minimally interfering with olanzapine's dopamine D2 receptor occupancy [].

Mifepristone

Compound Description: Mifepristone, also known as RU-486, is a glucocorticoid receptor antagonist (GRA) and progesterone receptor antagonist (PRA) []. Studies show that mifepristone, similar to LLY-2707, can mitigate weight gain associated with atypical antipsychotic treatment, particularly olanzapine and risperidone [].

CORT-108297

Compound Description: CORT-108297, chemically identified as (R)-4α-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline, is a selective glucocorticoid receptor antagonist (sGRA) []. In vivo studies show it can suppress amphetamine-induced locomotor activity, indicating central activity, and, to a lesser extent than mifepristone and LLY-2707, reduce olanzapine-induced weight gain in rats [].

8-hydroxy-di-propylaminotetralin (8-OH-DPAT)

Compound Description: 8-OH-DPAT is a serotonin-1A (5-HT1A) receptor agonist []. Research demonstrates that 8-OH-DPAT can disrupt prepulse inhibition (PPI), a measure of sensorimotor gating, specifically at a 100-ms interstimulus interval, which is relevant to schizophrenia research [].

Haloperidol

Compound Description: Haloperidol, a butyrophenone derivative, is a typical antipsychotic drug that primarily acts as a dopamine D2 receptor antagonist []. It is used to treat psychotic disorders like schizophrenia. Research suggests that haloperidol can attenuate the disruption of prepulse inhibition (PPI) induced by the 5-HT1A receptor agonist 8-OH-DPAT, implying a complex interaction between dopamine and serotonin systems in modulating PPI [].

Raclopride

Compound Description: Raclopride is an atypical antipsychotic drug known for its high selectivity and moderate affinity for dopamine D2 receptors []. Similar to haloperidol, raclopride can mitigate the disruption of prepulse inhibition (PPI) caused by the 5-HT1A receptor agonist 8-OH-DPAT, suggesting its involvement in the intricate interplay between dopamine and serotonin systems in sensorimotor gating [].

Aripiprazole

Compound Description: Aripiprazole is classified as an atypical antipsychotic due to its unique pharmacological profile as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors []. Studies indicate that, unlike other atypical antipsychotics, aripiprazole can significantly reduce the disruption of prepulse inhibition (PPI) induced by the 5-HT1A receptor agonist 8-OH-DPAT, suggesting a distinct mechanism of action potentially linked to its partial agonistic properties at both dopamine and serotonin receptors [].

Buspirone

Compound Description: Buspirone is an anxiolytic drug recognized for its partial agonist activity at serotonin 5-HT1A receptors [, ]. It is primarily used to treat anxiety disorders. Research shows that buspirone, similar to aripiprazole, can diminish the disruption of prepulse inhibition (PPI) induced by the 5-HT1A receptor agonist 8-OH-DPAT [], indicating its involvement in modulating sensorimotor gating.

Olanzapine

Compound Description: Olanzapine is another atypical antipsychotic known for its antagonism of multiple neurotransmitter receptors, including dopamine D2, serotonin 5-HT2A, and others [, ]. It is widely used to treat schizophrenia and bipolar disorder. Like clozapine, olanzapine does not significantly affect the disruption of prepulse inhibition (PPI) caused by the 5-HT1A receptor agonist 8-OH-DPAT []. Additionally, olanzapine treatment has been linked to weight gain and hyperglycemia, effects that can be mitigated by GRAs such as LLY-2707, mifepristone, and CORT-108297 [].

Risperidone

Compound Description: Risperidone belongs to the atypical antipsychotic class and is known for its antagonistic effects on dopamine D2 and serotonin 5-HT2A receptors, among others []. It is frequently prescribed to manage schizophrenia and bipolar disorder. Similar to clozapine and olanzapine, risperidone does not significantly affect the disruption of prepulse inhibition (PPI) induced by the 5-HT1A receptor agonist 8-OH-DPAT []. Like olanzapine, risperidone treatment has been associated with weight gain, an effect potentially countered by GRAs [].

Amisulpride

Compound Description: Amisulpride is an atypical antipsychotic recognized for its unique pharmacological profile, acting as a dopamine D2 and D3 receptor antagonist with a preference for limbic areas of the brain []. It is primarily used to treat schizophrenia. Amisulpride, similar to clozapine, olanzapine, and risperidone, does not significantly alter the disruption of prepulse inhibition (PPI) caused by the 5-HT1A receptor agonist 8-OH-DPAT [].

CL 218,872

Compound Description: CL 218,872, chemically defined as 3-methyl-6-(3-trifluoromethyl-phenyl)1,2,4-triazolo(4,3-b)pyridazine, is a triazolopyridazine derivative that acts as a partial agonist at benzodiazepine receptors []. Studies indicate that CL 218,872 can enhance responses to GABA, the primary inhibitory neurotransmitter in the central nervous system []. This effect can be blocked by the benzodiazepine receptor antagonist Ro 15-1788, confirming its interaction with these receptors [].

PK 8165

Compound Description: PK 8165, a quinoline derivative chemically identified as 2-phenyl-4-(2-(4-piperidinyl)ethyl)-quinoline, is a compound that exhibits concentration-dependent effects on GABA responses []. At lower concentrations, PK 8165 enhances responses to GABA, while at higher concentrations, it reduces them []. This biphasic effect suggests complex interactions with GABA receptors, potentially involving different binding sites or modulation of downstream signaling pathways [].

PK 9084

Compound Description: PK 9084, a quinoline derivative chemically identified as 2-phenyl-4-(2-(3-piperidinyl)ethyl)-quinoline, is a compound that, unlike its close analog PK 8165, does not significantly affect GABA responses directly []. Interestingly, PK 9084 does not antagonize the diazepam-induced enhancement of GABA responses, suggesting it may not directly interact with benzodiazepine receptors or its interaction is different from classic benzodiazepine-like compounds [].

ZK 91296

Compound Description: ZK 91296, chemically identified as ethyl 5-benzyloxy-4-methoxymethyl-β-carboline-3-β-carboxylate, belongs to the β-carboline family and acts as a benzodiazepine receptor antagonist []. Like CGS 9896, ZK 91296 does not directly alter GABA responses but can effectively block the enhancement of GABA responses induced by diazepam []. This action confirms its antagonistic activity at benzodiazepine receptors.

Diazepam

Compound Description: Diazepam is a classic benzodiazepine drug recognized for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties []. It acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA in the central nervous system []. Studies demonstrate that diazepam enhances responses to GABA in a concentration-dependent manner []. This effect can be blocked by benzodiazepine receptor antagonists like Ro 15-1788, confirming its mechanism of action [].

Zopiclone

Compound Description: Zopiclone is a non-benzodiazepine hypnotic drug prescribed for the short-term treatment of insomnia []. Although structurally distinct from benzodiazepines, zopiclone shares a similar mechanism of action, acting as a positive allosteric modulator of GABA-A receptors to enhance GABAergic inhibition in the central nervous system []. Studies indicate that zopiclone enhances responses to GABA in a concentration-dependent manner, and its effects can be antagonized by the benzodiazepine receptor antagonist Ro 15-1788, confirming its interaction with these receptors [].

Ro 15–1788

Compound Description: Ro 15-1788, chemically known as ethyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5a)-(1,4)benzodiazepine-3-carboxylate, is a well-characterized benzodiazepine receptor antagonist []. It binds to benzodiazepine receptors with high affinity but does not produce the same pharmacological effects as agonists like diazepam. Instead, Ro 15-1788 competitively blocks the actions of benzodiazepine agonists, preventing their effects on GABAergic neurotransmission [].

Overview

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with significant potential in medicinal chemistry. Its structure features a quinoline core, which is known for its diverse biological activities, including antitumor and antimicrobial properties. The compound is categorized as a sulfonamide derivative, which enhances its pharmacological profile through the introduction of a sulfonyl group.

Source

This compound is referenced in various chemical databases and patents, indicating its relevance in research and development within the pharmaceutical industry. It has been studied for its interactions with specific receptors, particularly the serotonin 5-HT6 receptor, which is implicated in cognitive functions and appetite regulation .

Classification

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one belongs to the class of quinolines and sulfonamides. Its classification is significant for understanding its potential therapeutic applications, particularly in neuropharmacology and oncology.

Synthesis Analysis

Methods

The synthesis of 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multi-step reactions that include:

  1. Formation of the quinoline scaffold: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Sulfonation: The introduction of the sulfonyl group is often performed using sulfonating agents such as chlorosulfonic acid or sulfur trioxide.
  3. Fluorination: The fluorine atom is usually introduced via electrophilic fluorination methods.
  4. Alkylation: The butyl group can be added through alkylation reactions with suitable butyl halides.
  5. Morpholine incorporation: The morpholine moiety is introduced through nucleophilic substitution reactions.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products.

Molecular Structure Analysis

Structure

The molecular formula for 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is C25H29ClFN2O4SC_{25}H_{29}ClFN_{2}O_{4}S. The compound features a quinoline ring system with various substituents that confer unique properties.

Data

Key structural data includes:

  • Molecular Weight: 472.6 g/mol
  • Functional Groups: Sulfonamide, fluoro group, morpholine ring
    This complex structure contributes to its biological activity by enabling interactions with various biological targets.
Chemical Reactions Analysis

Reactions

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo several chemical reactions typical for quinoline derivatives:

  1. Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups facilitates further substitutions on the aromatic rings.
  2. Nucleophilic Substitution: The morpholine moiety can participate in nucleophilic substitution reactions under suitable conditions.
  3. Reduction Reactions: Depending on the functional groups present, reduction reactions may be applied to modify the compound's properties.

Technical Details

Understanding these reactions is crucial for developing derivatives with enhanced efficacy or reduced toxicity profiles. Reaction conditions such as pH, temperature, and solvent play a significant role in determining the success of these transformations.

Mechanism of Action

The mechanism of action for 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one primarily involves its interaction with the serotonin 5-HT6 receptor. Upon binding to this receptor:

  1. Receptor Activation: The compound modulates receptor activity, influencing neurotransmitter release.
  2. Signal Transduction: This leads to downstream signaling pathways that affect neuronal function and behavior.
  3. Potential Therapeutic Effects: These interactions suggest potential applications in treating cognitive disorders and other neurological conditions.
Physical and Chemical Properties Analysis

Physical Properties

While specific data on physical properties such as density or melting point may not be widely available, compounds in this class typically exhibit:

  • Solubility: Varies based on substituents; polar groups generally increase solubility in aqueous environments.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Capable of undergoing electrophilic and nucleophilic reactions due to the presence of reactive functional groups.
Applications

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a lead compound for developing drugs targeting serotonin receptors.
  2. Biological Research: Useful in studying receptor functions and signaling pathways related to cognition and mood regulation.
  3. Synthetic Chemistry: Acts as a building block for synthesizing more complex molecules with potential therapeutic effects.

Properties

CAS Number

892777-36-5

Product Name

1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

IUPAC Name

1-butyl-3-(4-chlorophenyl)sulfonyl-6-fluoro-7-morpholin-4-ylquinolin-4-one

Molecular Formula

C23H24ClFN2O4S

Molecular Weight

479 g/mol

InChI

InChI=1S/C23H24ClFN2O4S/c1-2-3-8-27-15-22(32(29,30)17-6-4-16(24)5-7-17)23(28)18-13-19(25)21(14-20(18)27)26-9-11-31-12-10-26/h4-7,13-15H,2-3,8-12H2,1H3

InChI Key

MKZQJWRFZLFAIT-UHFFFAOYSA-N

SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.